![molecular formula C12H11ClN2O3 B1408380 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride CAS No. 1820684-33-0](/img/structure/B1408380.png)
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride
Overview
Description
“2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride” is a chemical compound. Its empirical formula is C7H7NO3 and it has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (pyridin-2-yl)methyl 2-oxo-1-[(pyridin-2-yl)methyl]-1,2-di-hydroquinoline-4-carboxylate hemihydrate was achieved by the reaction of 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid with 2-(bromomethyl)pyridine hydrobromide under phase-transfer catalysis conditions using tetra-n-butylammonium bromide (TBAB) as a catalyst .Scientific Research Applications
Neurological Disease Research
The compound has been implicated in the study of neurological diseases due to its role as a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors. This is significant because dysfunction of glutamatergic neurotransmission is a known factor in the pathogenesis of epilepsy and other neurological disorders .
Antiseizure Activity
In preclinical models, this compound, known as perampanel, has shown promise as an orally active antiepileptic agent. It has demonstrated potent activity in both in vitro and in vivo seizure models, indicating its potential for development as a treatment for refractory partial-onset seizures .
Antimicrobial and Antiviral Activities
Pyridine compounds, including derivatives of our compound of interest, have shown favorable binding interactions with thymidylate kinase, an enzyme important in DNA synthesis. This suggests potential applications in developing antimicrobial and antiviral therapies .
Bioimaging Applications
Derivatives of this compound have been used in acid-catalyzed reactions to produce novel hybrid products that can be utilized for bioimaging applications. This highlights its utility in enhancing imaging techniques for medical diagnostics .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.ClH/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9;/h1-7H,8H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVQBBSJFVHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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